molecular formula C7H13ClF2N2 B13382537 (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B13382537
M. Wt: 198.64 g/mol
InChI Key: VQYWQJKFWSXKKE-RGMNGODLSA-N
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Description

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and controlled temperatures . The reaction conditions often require the presence of fluorinating agents to introduce the difluoro groups into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride is unique due to the presence of difluoro groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H13ClF2N2

Molecular Weight

198.64 g/mol

IUPAC Name

(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H12F2N2.ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;/h6,10H,1-5H2;1H/t6-;/m0./s1

InChI Key

VQYWQJKFWSXKKE-RGMNGODLSA-N

Isomeric SMILES

C1CN2CC(C[C@H]2CN1)(F)F.Cl

Canonical SMILES

C1CN2CC(CC2CN1)(F)F.Cl

Origin of Product

United States

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